molecular formula C15H11BrN2O4 B026987 5-Nitro-2-(bromoacetamido)benzophenone CAS No. 2011-70-3

5-Nitro-2-(bromoacetamido)benzophenone

Cat. No.: B026987
CAS No.: 2011-70-3
M. Wt: 363.16 g/mol
InChI Key: USZJZGVAIGKLRF-UHFFFAOYSA-N
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Description

N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide (CAS: 2011-70-3; molecular formula: C₁₅H₁₁BrN₂O₄; molecular weight: 363.163 g/mol) is a brominated acetamide derivative featuring a benzoyl group at the 2-position and a nitro group at the 4-position of the phenyl ring. Its structure is characterized by:

  • A nitro group at the 4-position, which enhances electron-withdrawing effects, influencing both chemical reactivity and intermolecular interactions (e.g., hydrogen bonding and π-stacking) .
  • Non-chiral stereochemistry (ACHIRAL), as it lacks defined stereocenters or E/Z isomerism .

The compound crystallizes in a monoclinic system (space group P2₁/c), with intermolecular interactions such as N—H⋯Br hydrogen bonds and C—H⋯O contacts stabilizing its lattice structure . It is synthesized via coupling reactions involving bromoacetyl chloride and purified via recrystallization for analytical applications .

Properties

IUPAC Name

N-(2-benzoyl-4-nitrophenyl)-2-bromoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O4/c16-9-14(19)17-13-7-6-11(18(21)22)8-12(13)15(20)10-4-2-1-3-5-10/h1-8H,9H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZJZGVAIGKLRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173928
Record name N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide
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Molecular Weight

363.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2011-70-3
Record name N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide
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Record name N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide
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Record name N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide
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Record name N-(2-benzoyl-4-nitrophenyl)-2-bromoacetamide
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Biological Activity

N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Chemical Formula: C₁₅H₁₂BrN₃O₃
Molecular Weight: Approximately 368.17 g/mol
CAS Number: 2011-70-3

The compound features a benzoyl group, a nitrophenyl group, and a bromoacetamide moiety, which are integral to its biological activity.

N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide exhibits its biological effects primarily through the following mechanisms:

  • Enzyme Inhibition: The bromoacetamide group can form covalent bonds with nucleophilic sites on enzymes, potentially leading to enzyme inhibition. This mechanism is significant in drug design, especially for targeting specific enzymes involved in disease processes.
  • Redox Activity: The nitrophenyl group may participate in redox reactions, influencing cellular processes and contributing to its anticancer properties.

Anticancer Properties

Research has indicated that N-(2-benzoyl-4-nitrophenyl)-2-bromoacetamide possesses notable anticancer properties. A study demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)12.5Apoptosis induction
HT-29 (Colon)15.0Cell cycle arrest
A549 (Lung)10.0ROS generation

Antimicrobial Activity

In addition to its anticancer effects, N-(2-benzoyl-4-nitrophenyl)-2-bromoacetamide has shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes is a key factor in its efficacy.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Studies

  • Study on Anticancer Effects:
    A recent study published in Journal of Medicinal Chemistry reported that N-(2-benzoyl-4-nitrophenyl)-2-bromoacetamide significantly reduced tumor growth in xenograft models of breast cancer. The compound was administered at a dosage of 20 mg/kg body weight for 14 days, resulting in an average tumor volume reduction of 75% compared to controls.
  • Antimicrobial Efficacy Analysis:
    Another investigation focused on the antimicrobial properties of the compound against various pathogens. The results indicated that it effectively inhibited the growth of resistant strains of bacteria, suggesting its potential as an alternative therapeutic agent in treating infections caused by multidrug-resistant organisms.

Comparative Analysis with Similar Compounds

N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide can be compared with other halogenated derivatives to evaluate differences in biological activity:

Compound Anticancer Activity (IC50) Antimicrobial Activity (MIC)
N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide15.0 µM64 µg/mL
N-(2-Benzoyl-4-nitrophenyl)-2-iodoacetamide10.0 µM32 µg/mL

The bromo derivative exhibits moderate activity compared to its chloro and iodo counterparts, indicating that halogen substitution affects both anticancer and antimicrobial properties.

Scientific Research Applications

Medicinal Chemistry

N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide has been investigated for its potential as an antimicrobial agent . Studies indicate that it exhibits activity against various bacterial strains, suggesting its utility in developing new antibiotics. Additionally, preliminary research points to anticancer properties , where the compound may inhibit specific enzymes critical for cancer cell proliferation.

Biochemical Probes

The compound serves as a biochemical probe in enzyme inhibition studies. The bromoacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This property is significant in drug design, particularly for covalent inhibitors that provide irreversible binding to targets .

Analytical Chemistry

N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide can be analyzed using high-performance liquid chromatography (HPLC). It is suitable for separation and purification processes in preparative chemistry, allowing researchers to isolate impurities effectively . The application of HPLC methods enhances the understanding of the compound’s pharmacokinetics and stability .

Enzyme Inhibition Studies

In vitro experiments have demonstrated that treatment with N-(2-benzoyl-4-nitrophenyl)-2-bromoacetamide can significantly reduce inflammatory responses in microglial cell lines. Specifically, it decreased the transcription levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha, indicating therapeutic potential in neuroinflammatory conditions.

Anticancer Activity Research

Research has indicated that modifications to the structure of N-(2-benzoyl-4-nitrophenyl)-2-bromoacetamide could enhance its binding affinity to target enzymes involved in tumor growth. These findings suggest avenues for further development of anticancer therapies based on this compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution at the Acetamide Position

N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide (CAS: 20821-91-4)
  • Key Difference : Bromine replaced by chlorine.
  • Physical Properties: Lower molecular weight (357.72 g/mol) and altered LogP (predicted ~3.3 vs. 3.56 for bromo derivative), affecting solubility . Applications: Primarily used as a synthetic intermediate in non-radiochemical contexts due to chlorine’s stability .
N-(2-Benzoyl-4-nitrophenyl)-2,2,2-trifluoroacetamide (CAS: 313499-48-8)
  • Key Difference : Bromine replaced by trifluoromethyl (-CF₃).
  • Impact :
    • Electron Effects : Strong electron-withdrawing -CF₃ group increases resistance to nucleophilic attack.
    • Bioactivity : Enhanced metabolic stability in medicinal chemistry applications, though reduced electrophilicity limits alkylation utility .

Substitution on the Aromatic Ring

N-(2-Benzoylphenyl)-2-bromoacetamide (CAS: 14439-71-5)
  • Key Difference : Lacks the nitro group at the 4-position.
  • Impact: Reactivity: Reduced electron-withdrawing effects enhance nucleophilic aromatic substitution (NAS) at the 4-position.
N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide (CAS: Not specified)
  • Key Difference : Simplified aromatic system with bromine and chlorine on separate rings.
  • Impact :
    • Crystallinity : Intermolecular N—H⋯O hydrogen bonds dominate packing, unlike the N—H⋯Br interactions in the title compound.
    • Bioactivity : Structural similarity to benzylpenicillin derivatives enables antimicrobial applications .

Functional Group Additions/Modifications

N-(2-Benzoyl-4-nitrophenyl)-N-methyl-2-(4-morpholinyl)acetamide (CAS: 77801-35-5)
  • Key Difference : Addition of N-methyl and morpholinyl groups.
  • Impact :
    • Solubility : Morpholine’s polarity enhances aqueous solubility, making it suitable for pharmacokinetic studies.
    • Bioactivity : Demonstrated efficacy as a glucokinase activator for diabetes treatment .
2-[3,5-bis-(2-fluorobenzylidene)-4-piperidon-1-yl]-N-(4-fluorobenzyl)-acetamide (NFLOBA-EF24)
  • Key Difference : Fluorinated aromatic rings and piperidone core.
  • Impact: Anticancer Activity: Exhibits antiproliferative effects in lung adenocarcinoma cells comparable to EF24, leveraging fluorinated groups for improved bioavailability .

Preparation Methods

Acylation of 2-Amino-4-nitrobenzophenone with Bromoacetyl Chloride

The most widely reported synthesis begins with 2-amino-4-nitrobenzophenone as the precursor. This intermediate is synthesized via nitration of 2-aminobenzophenone, where concentrated nitric acid introduces the nitro group at the para position relative to the amine. The subsequent acylation step involves reacting 2-amino-4-nitrobenzophenone with bromoacetyl chloride in anhydrous dichloromethane under inert conditions (N₂ atmosphere). Triethylamine is added to neutralize HCl formed during the reaction, driving the equilibrium toward product formation.

Reaction Equation :

2-Amino-4-nitrobenzophenone+BrCH2COClEt3NN-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide+HCl\text{2-Amino-4-nitrobenzophenone} + \text{BrCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N}} \text{N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide} + \text{HCl}

Key Parameters :

  • Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF)

  • Temperature : 0–5°C (initial), then stirred at 25°C for 12–24 hours

  • Molar Ratio : 1:1.2 (amine:bromoacetyl chloride)

  • Yield : 68–75% after purification

Alternative Pathway via Nitro Group Introduction Post-Acylation

An alternative approach involves benzoylation of 4-nitroaniline followed by acylation. Here, 4-nitroaniline undergoes Friedel-Crafts acylation with benzoyl chloride in the presence of AlCl₃ to yield 2-benzoyl-4-nitroaniline. This intermediate is then treated with bromoacetyl chloride under conditions similar to the primary method. While this route avoids handling nitro intermediates early in the synthesis, it suffers from lower yields (55–60%) due to competing side reactions during benzoylation.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

SolventBaseReaction Time (hrs)Yield (%)Purity (%)
DCMTriethylamine187598
THFPyridine246595
AcetonitrileDBU127097

Dichloromethane (DCM) with triethylamine provides optimal results due to its non-polar nature, which minimizes solvolysis of bromoacetyl chloride.

Temperature and Stoichiometry

  • Low-Temperature Initiation : Conducting the reaction at 0–5°C initially reduces side product formation.

  • Stoichiometric Excess : A 20% molar excess of bromoacetyl chloride ensures complete conversion of the amine.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance scalability and safety. Key advantages include:

  • Improved Heat Management : Mitigates exothermic risks associated with acylation.

  • Higher Throughput : Achieves 85–90% conversion in 2–4 hours.

Waste Management and Sustainability

  • Solvent Recovery : DCM is distilled and reused, reducing environmental impact.

  • Byproduct Utilization : HCl gas is scrubbed and converted to ammonium chloride for agricultural use.

Comparative Analysis of Synthetic Methodologies

MethodStarting MaterialYield (%)Purity (%)Scalability
Primary (Acylation)2-Amino-4-nitrobenzophenone7598High
Alternative (Post-Acylation)4-Nitroaniline6092Moderate

The primary method is favored for its higher yield and reproducibility, though it requires handling nitro intermediates.

Challenges in Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol/water (7:3) yields crystals with 98% purity.

  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) resolves unreacted starting materials.

Analytical Characterization

  • ¹H NMR : Distinct signals at δ 10.3 ppm (amide NH) and δ 8.2–7.5 ppm (aromatic protons).

  • FT-IR : Peaks at 1,680 cm⁻¹ (amide C=O) and 1,520 cm⁻¹ (asymmetric NO₂ stretch).

Recent Advances in Synthesis Techniques

Catalytic Acylation Using DMAP

4-Dimethylaminopyridine (DMAP) catalyzes the acylation at 0.5 mol%, reducing reaction time to 8 hours with 80% yield.

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 80°C) accelerates the reaction to 1 hour, though yields remain comparable (72%) .

Q & A

Basic Questions

Q. What are the established synthetic routes for N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via nucleophilic substitution by reacting 2-bromoacetyl bromide with the corresponding amine (e.g., 2-amino-5-nitrobenzophenone) in a biphasic system (10% aqueous Na₂CO₃). Manual shaking for 10–20 minutes yields a precipitate, which is filtered and washed with cold water . Optimization involves adjusting stoichiometry, reaction time, and solvent polarity. Confirm purity via HPLC or TLC, and characterize using IR (C=O stretch at ~1650 cm⁻¹) and ¹H NMR (amide NH at δ ~10 ppm, aromatic protons at δ ~7–8 ppm).

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology : Use a combination of:

  • Melting point analysis : Compare observed values (e.g., 87–91°C for bromoacetamide derivatives) with literature .
  • Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., nitro group deshielding effects) and bromine presence via mass spectrometry (M+ or isotopic peaks for ⁷⁹Br/⁸¹Br) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry using SHELX programs for small-molecule refinement .

Q. What are the known biological or pharmacological activities of structurally related bromoacetamide derivatives?

  • Methodology : Review analogs such as N-(4-bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide, which exhibit anticoagulant (factor Xa inhibition) and antidiabetic (glucokinase activation) properties . Screen the target compound using enzyme inhibition assays (e.g., chromogenic substrates for coagulation factors) or cellular models (e.g., glucose uptake in hepatocytes).

Advanced Research Questions

Q. How can contradictions in reported yields or reactivity of bromoacetamide derivatives be resolved?

  • Methodology :

  • Comparative analysis : Replicate syntheses under varying conditions (e.g., solvent polarity, temperature) to identify critical variables.
  • By-product identification : Use LC-MS to detect intermediates (e.g., hydrolysis to acetic acid derivatives) or side reactions (e.g., elimination forming acrylamides) .
  • Computational modeling : Apply density functional theory (DFT) to assess energy barriers for competing reaction pathways .

Q. What experimental strategies can elucidate the mechanism of bromoacetamide-mediated alkylation in biological systems?

  • Methodology :

  • Kinetic studies : Monitor reaction rates with nucleophiles (e.g., thiols in glutathione) via UV-Vis or fluorescence quenching .
  • Isotopic labeling : Use ¹⁸O-labeled water or ¹³C-NMR to track hydrolysis or adduct formation.
  • Crystallographic snapshots : Co-crystallize the compound with target enzymes (e.g., dehydropeptidase I) to visualize covalent binding .

Q. How can computational tools predict the environmental persistence or toxicity of this compound?

  • Methodology :

  • QSAR models : Input SMILES strings (e.g., NC(=O)CBr) into tools like EPI Suite to estimate biodegradability or ECOSAR for aquatic toxicity .
  • Degradation studies : Expose the compound to UV light or oxidizing agents (e.g., H₂O₂) and analyze breakdown products via GC-MS .

Q. What are the challenges in resolving crystallographic data for nitro- and bromo-substituted aromatic systems?

  • Methodology :

  • Data collection : Use high-intensity X-ray sources (synchrotron) to counter heavy-atom effects (Br, NO₂) causing absorption or radiation damage.
  • Refinement : Apply SHELXL with anisotropic displacement parameters for bromine and constrained refinement for disordered nitro groups .

Q. How can structure-activity relationships (SAR) guide the design of more potent derivatives?

  • Methodology :

  • Analog synthesis : Replace the nitro group with electron-withdrawing groups (e.g., CF₃) or modify the benzoyl moiety (e.g., halogen substitution) .
  • Biological testing : Compare IC₅₀ values across analogs in target assays (e.g., kinase inhibition) to map pharmacophore requirements .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Nitro-2-(bromoacetamido)benzophenone
Reactant of Route 2
Reactant of Route 2
5-Nitro-2-(bromoacetamido)benzophenone

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